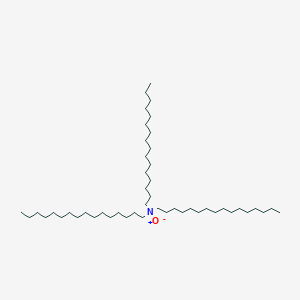
1-Chloroethanol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroethanol;phosphoric acid is a compound formed by the combination of 1-chloroethanol and phosphoric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloroethanol can be synthesized through the chlorination of ethanol. This process involves the reaction of ethanol with chlorine gas under controlled conditions to produce 1-chloroethanol. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Phosphoric acid is commonly produced through the reaction of phosphate rock with sulfuric acid.
Industrial Production Methods
In industrial settings, 1-chloroethanol is produced by the chlorination of ethanol in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Phosphoric acid is produced on an industrial scale using the wet process, which involves the reaction of phosphate rock with sulfuric acid in large reactors .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloroethanol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: 1-Chloroethanol can be oxidized to produce chloroacetaldehyde and chloroacetic acid.
Reduction: The compound can be reduced to produce ethanol and phosphorous acid.
Substitution: 1-Chloroethanol can undergo substitution reactions with nucleophiles to produce various substituted ethanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products Formed
Oxidation: Chloroacetaldehyde, chloroacetic acid.
Reduction: Ethanol, phosphorous acid.
Substitution: Substituted ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloroethanol;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and as a component in pharmaceutical formulations.
Industry: Used in the production of various industrial chemicals and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 1-Chloroethanol;phosphoric acid involves the interaction of the compound with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Chloroethanol;phosphoric acid can be compared with other similar compounds such as:
Ethanol: Similar in structure but lacks the chlorine atom.
Chloroacetic acid: Contains a chlorine atom but differs in the functional groups present.
Phosphorous acid: Similar in terms of containing phosphorus but differs in its oxidation state and chemical properties.
Eigenschaften
CAS-Nummer |
137361-32-1 |
|---|---|
Molekularformel |
C6H18Cl3O7P |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1-chloroethanol;phosphoric acid |
InChI |
InChI=1S/3C2H5ClO.H3O4P/c3*1-2(3)4;1-5(2,3)4/h3*2,4H,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
TUDKOZLLROHSSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)Cl.CC(O)Cl.CC(O)Cl.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)



![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)




![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
